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N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 3-methylpent-1-yn-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide features a thiophene ring, which is known for its electron-rich properties, making it a versatile building block in organic synthesis. The presence of the carboxamide functional group enhances its solubility and reactivity, allowing for diverse applications in chemical reactions and biological interactions.
Medicinal Chemistry
The compound has shown significant promise as a bioactive molecule with potential therapeutic applications. Its structural components contribute to various biological activities:
- Antimicrobial Activity : Studies indicate that compounds with thiophene moieties exhibit antimicrobial properties. Research has demonstrated that this compound can inhibit the growth of several bacterial strains, particularly Gram-positive bacteria. This makes it a candidate for developing new antibiotics.
- Anticancer Properties : In vitro and in vivo studies have suggested that this compound may possess anticancer effects. Animal model studies reported reductions in tumor size when treated with this compound, indicating its potential as an anticancer agent.
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anticancer | Reduction in tumor size |
Organic Electronics
This compound is being explored for its applications in organic semiconductors . Its thiophene structure allows it to be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for electronic applications where charge transport properties are critical.
Material Science
The compound can serve as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications, such as sensors or catalysts in organic reactions.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of various bacteria. The results indicated robust antibacterial activity, particularly against Staphylococcus aureus and other Gram-positive organisms. This study highlights the compound's potential as a lead structure for developing new antibacterial agents.
Case Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of this compound using animal models. The study reported significant reductions in tumor volume and improved survival rates among treated subjects compared to control groups, showcasing its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiophene ring may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene ring but lacks the 3-methylpent-1-yn-3-yl substituent.
3-methylpent-1-yn-3-yl derivatives: Compounds with similar alkyne substituents but different core structures.
Uniqueness: N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the 3-methylpent-1-yn-3-yl substituent. This unique structure may contribute to its distinct chemical and biological properties .
Biological Activity
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Inhibition of Cancer Cell Growth : The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. It may interfere with critical signaling pathways involved in cell proliferation and survival, particularly through the modulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often activated in cancers .
- Lactate Dehydrogenase (LDH) Inhibition : Similar compounds have demonstrated the ability to inhibit LDH, an enzyme crucial for cancer metabolism. By reducing lactate production, these compounds can decrease the energy supply for rapidly proliferating cancer cells .
- Effects on Apoptosis : Research indicates that derivatives of thiophene compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
Case Studies
Several studies have investigated the biological activity of similar thiophene derivatives, providing insights into the potential applications of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of thiophene-based compounds on human pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines. The results indicated that certain thiophene derivatives inhibited cellular lactate output and exhibited significant cytotoxicity, suggesting a promising avenue for cancer treatment .
- Mechanistic Insights : Another research focused on the role of these compounds in inducing multipolar mitotic spindles in centrosome-amplified human cancer cells. This process led to aberrant cell division and subsequent cell death, highlighting the potential for these compounds as anti-cancer agents .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of thiophene derivatives related to this compound:
Properties
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFAADMGZVOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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